5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid
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Overview
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine, methoxycarbonyl, and methoxy groups attached to a nicotinic acid backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxycarbonylphenylboronic acid: Shares similar structural features but lacks the nicotinic acid moiety.
3-Fluoro-5-methylphenylboronic acid: Similar but with a methyl group instead of a methoxycarbonyl group.
4-Fluoro-3-methoxyphenylboronic acid: Similar but with different positioning of the fluorine and methoxy groups.
Uniqueness
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid is unique due to the combination of its functional groups and the nicotinic acid backbone. This unique structure imparts specific chemical properties and potential biological activities that are distinct from its similar compounds .
Properties
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-13-12(14(18)19)6-10(7-17-13)8-3-9(15(20)22-2)5-11(16)4-8/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAUXGSICRLJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC(=C2)F)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688143 |
Source
|
Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-25-6 |
Source
|
Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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